molecular formula C7H7F3N2 B123650 6-Methyl-4-(trifluoromethyl)pyridin-2-amine CAS No. 165385-89-7

6-Methyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No. B123650
M. Wt: 176.14 g/mol
InChI Key: LCSAFGRUAPRSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Methyl-4-(trifluoromethyl)pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “6-Methyl-4-(trifluoromethyl)pyridin-2-amine”, often involves the use of fluorinated organic chemicals . Two procedures for the preparation of similar compounds have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .


Molecular Structure Analysis

The molecular structure of “6-Methyl-4-(trifluoromethyl)pyridin-2-amine” includes a pyridine ring substituted with a trifluoromethyl group . The presence of the fluorine atom and the pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-4-(trifluoromethyl)pyridin-2-amine” are largely influenced by the presence of the trifluoromethyl group and the pyridine ring in its structure . The unique physicochemical properties of fluorine, which is the next smallest atom after hydrogen but the atom with the largest electronegativity, contribute to the biological activities of fluorine-containing compounds .

Scientific Research Applications

Metal Complex Formation and Thermodynamics

  • Thermodynamics of Metal Complex Formation : Pyridine derivatives, including tris(6-methyl-2-pyridylmethyl)-amine, show interesting behavior in forming complexes with various metal ions. These complexes have been studied for their thermodynamic properties, indicating potential applications in metal ion coordination and extraction processes (Anderegg et al., 1977).

Fluorescence and Binding Properties in Chemistry

  • Fluorescence and Metal Ion Binding : Derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, with enhanced solubility in organic and aqueous solvents, have been investigated for their fluorescence properties and metal ion binding capabilities. This research is particularly relevant in the development of sensors and imaging agents (Liang et al., 2009).

Magnetic and Structural Properties in Coordination Chemistry

  • Magnetic Behavior in Polynuclear Compounds : The study of tetranuclear compounds with ligands like tris(pyridin-2-ylmethyl)amine and its derivatives provides insights into the magnetic behavior of these complexes. This has implications in fields like magnetism and materials science (Boldog et al., 2009).

Reactivity and Structural Insights in Copper(II) Complexes

  • Copper(II) Complexes Reactivity : Copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands demonstrate varied reactivity with hydrogen peroxide, offering insights into copper-mediated redox chemistry, which is vital for applications in catalysis and bioinorganic chemistry (Kunishita et al., 2008).

Photochemistry and Steric Effects

  • Steric Effects in Ruthenium Complexes : The addition of methyl groups to tris[(pyridin-2-yl)methyl]amine in ruthenium complexes affects their photochemical and thermal reactivity. This has potential applications in photochemistry and the design of light-activated processes (Arora et al., 2016).

Synthetic Applications in Medicinal Chemistry

  • Synthesis of Anticancer Agents : Novel alkyl amide functionalized derivatives of trifluoromethyl substituted pyrazolo[3,4-b]pyridine, including compounds derived from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, show promise as potential anticancer agents. This highlights the role of this compound in drug discovery and medicinal chemistry (Chavva et al., 2013).

Protonation and NMR Studies

  • NMR Studies on Protonation : Nitrogen-NMR studies on the protonation of compounds like tris[(2-pyridyl)methyl]amine provide essential information for understanding the electronic structure and reactivity of these molecules, which is crucial in fields like analytical chemistry (Anderegg et al., 1986).

Future Directions

Trifluoromethylpyridines, including “6-Methyl-4-(trifluoromethyl)pyridin-2-amine”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

6-methyl-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-4-2-5(7(8,9)10)3-6(11)12-4/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSAFGRUAPRSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593687
Record name 6-Methyl-4-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-(trifluoromethyl)pyridin-2-amine

CAS RN

165385-89-7
Record name 6-Methyl-4-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-chloro-6-methyl-4-(trifluoromethyl)pyridine (5.0 g) and conc ammonium hydroxide (150 mL) were heated at 180° C. in a steel reaction vessel with mechanical stirring overnight. The contents were allowed to cool and partitioned between CH2Cl2 and water. The CH2Cl2 layer was dried (MgSO4) and concentrated in vacuo leaving 2-amino-6-methyl-4-(trifluoromethyl)pyridine as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4.7 g 2-chloro-6-methyl-4-trifluoromethyl-pyridine and 80 g ammonia was heated in an autoclave at 120° C. for 24 h. Ammonia was allowed to evaporate and the residue was purified on silica gel with methylene chloride:methanol:ammonia=9:1:0.1 to yield 4.01 g of the title compound as off white crystals MS (ISP) M+H+=177.1 melting at 53.5-54.5° C.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Methyl-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
6-Methyl-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 4
6-Methyl-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
6-Methyl-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 6
6-Methyl-4-(trifluoromethyl)pyridin-2-amine

Citations

For This Compound
1
Citations
D Raghu, G Srinivas, V Namrata - Research Journal of Chemistry and …, 2023
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.